Guanadrel

Übersicht

Beschreibung

Guanadrel ist eine chemische Verbindung, die für ihre blutdrucksenkenden Eigenschaften bekannt ist. Es wird als postganglionärer adrenerger Blocker eingestuft, das heißt, es beeinträchtigt die Übertragung von Nervenimpulsen im sympathischen Nervensystem. Diese Verbindung wird hauptsächlich zur Behandlung von Bluthochdruck eingesetzt, indem sie die arterielle Vasokonstriktion reduziert .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Guanadrel kann durch Reaktion von Ammoniak oder Ammoniakderivaten mit S-Methylisothiouroniumsalzen synthetisiert werden. Dieser Prozess beinhaltet typischerweise die Bildung von Guanidinderivaten, wobei Methanthiol als Nebenprodukt entsteht . Die Reaktionsbedingungen erfordern oft kontrollierte Temperaturen und die Verwendung bestimmter Lösungsmittel, um sicherzustellen, dass das gewünschte Produkt erhalten wird.

Industrielle Produktionsverfahren

In industriellen Umgebungen wird this compound in Form seines Sulfatsalzes hergestellt. Der Produktionsprozess beinhaltet die Herstellung einer mobilen Phasenmischung, die Wasser, Methanol und bestimmte Salze enthält. Die Verbindung wird dann mittels chromatographischer Techniken gereinigt, um eine hohe Reinheit und Konsistenz zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Guanadrel durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Die Verbindung kann auch reduziert werden, obwohl dies in der Praxis weniger verbreitet ist.

Substitution: This compound kann an Substitutionsreaktionen teilnehmen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die bei Reaktionen mit this compound verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid. Die Reaktionsbedingungen umfassen typischerweise kontrollierte Temperaturen und pH-Werte, um sicherzustellen, dass die gewünschten Produkte gebildet werden .

Hauptsächlich gebildete Produkte

Die Hauptprodukte, die aus den Reaktionen von this compound gebildet werden, hängen von den jeweiligen Reaktionsbedingungen und den verwendeten Reagenzien ab. So können Oxidationreaktionen verschiedene oxidierte Derivate ergeben, während Substitutionsreaktionen eine Reihe von substituierten Guanadrelverbindungen erzeugen können .

Wissenschaftliche Forschungsanwendungen

Hypertension Management

Guanadrel is primarily used for treating hypertension, especially in patients who have not responded adequately to other antihypertensive medications. It has been shown to be effective across varying degrees of hypertension:

- Mild to Moderate Hypertension : Studies indicate that this compound can serve as an alternative to methyldopa and guanethidine for patients experiencing mild to moderately severe hypertension .

- Resistant Hypertension : In cases where patients are resistant to other antihypertensive therapies, this compound has demonstrated an acceptable benefit-to-risk ratio when administered at low doses (10-30 mg/day) .

Safety Profile

The safety profile of this compound is notable; it typically causes fewer central nervous system side effects compared to methyldopa and less orthostatic hypotension than guanethidine. Adverse effects are infrequent, particularly at lower doses . The drug's rapid onset and half-life (approximately 10 hours) allow for effective dose titration, making it suitable for outpatient management of hypertension .

Comparative Efficacy

This compound has been compared with other antihypertensive agents in various studies:

Case Studies

Several clinical trials and case studies have highlighted the efficacy and safety of this compound:

- Trial on Essential Hypertension : In a study involving 20 patients with essential hypertension resistant to other treatments, this compound at low doses resulted in satisfactory blood pressure control without significant adverse effects over a treatment period of up to 12 weeks .

- Long-term Efficacy Study : A two-year study involving 547 hypertensive patients receiving diuretics showed that the addition of this compound effectively reduced blood pressure levels comparable to methyldopa while maintaining a better safety profile .

Wirkmechanismus

Guanadrel exerts its effects by acting as a postganglionic adrenergic blocking agent. It is taken up by sympathetic neurons via the norepinephrine pump and stored in nerve endings. This compound slowly displaces norepinephrine from its storage sites, thereby blocking the release of norepinephrine in response to nerve stimulation. This reduction in neurotransmitter release leads to decreased arteriolar vasoconstriction and a subsequent reduction in blood pressure .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Guanethidin: Wie Guanadrel ist Guanethidin ein adrenerger Blocker, der zur Behandlung von Bluthochdruck eingesetzt wird.

Methyldopa: Methyldopa ist ein weiteres blutdrucksenkendes Mittel, das über einen anderen Mechanismus wirkt.

Einzigartigkeit

Die Einzigartigkeit von this compound liegt in seinem schnellen Wirkungseintritt und seiner kürzeren Halbwertszeit im Vergleich zu ähnlichen Verbindungen. Dies ermöglicht eine schnellere Dosistitration und eine einfachere Behandlung von Bluthochdruck. Darüber hinaus führt die periphere Wirkung von this compound zu weniger Nebenwirkungen auf das zentrale Nervensystem, wodurch es eine geeignete Alternative für Patienten ist, die bei anderen blutdrucksenkenden Mitteln Nebenwirkungen erfahren .

Biologische Aktivität

Guanadrel, a synthetic compound classified as an adrenergic neuron inhibitor, is primarily utilized in the management of hypertension. Its mechanism of action and biological activity have been the subject of various studies, highlighting its efficacy, safety profile, and pharmacokinetic properties.

This compound operates by inhibiting adrenergic neurons, which leads to the displacement of norepinephrine from storage sites in nerve endings. This inhibition results in reduced release of norepinephrine during sympathetic stimulation, thereby decreasing arteriolar vasoconstriction. The outcome is a relaxation of blood vessels, facilitating easier blood flow and consequently lowering blood pressure .

Pharmacokinetics

- Absorption : this compound is administered orally and demonstrates a rapid onset of action.

- Half-life : Approximately 10 hours, allowing for twice-daily dosing.

- Dosage : Effective dosages typically range from 10 mg to 60 mg per day, with lower doses associated with fewer adverse effects .

Efficacy in Hypertension Management

This compound has been evaluated in multiple clinical trials for its effectiveness in treating hypertension. A notable study involved 199 outpatients with varying degrees of hypertension, where this compound was found to be effective across all levels. The drug's rapid onset and minimal side effects compared to traditional agents like guanethidine make it a valuable option for patients resistant to other therapies .

Table 1: Clinical Efficacy of this compound

| Study Reference | Patient Population | Dosage Range (mg/d) | Response Rate (%) | Side Effects Observed |

|---|---|---|---|---|

| 20 patients | 10-30 | 80 | None | |

| 199 patients | Variable | Effective across all levels | Minimal | |

| Various | 10-60 | High | Low incidence |

Safety Profile

The safety profile of this compound is generally favorable. In studies, low doses (10-30 mg/d) resulted in minimal adverse effects. However, higher doses (30-60 mg/d) were associated with some adverse reactions in a subset of patients. Common side effects include dizziness and gastrointestinal disturbances, but serious complications are rare .

Case Studies

-

Case Study on Low-Dose Efficacy :

A trial focusing on patients resistant to standard antihypertensive treatments found that low-dose this compound (10-20 mg/d) effectively reduced diastolic blood pressure without significant side effects over a treatment period of up to 12 weeks . -

Comparative Study :

In a comparative analysis with methyldopa and guanethidine, this compound demonstrated comparable efficacy but with a significantly lower incidence of central nervous system side effects and orthostatic hypotension .

Eigenschaften

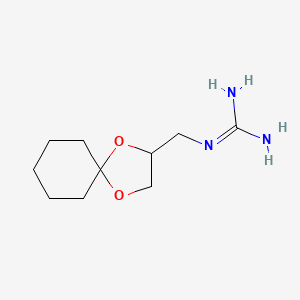

IUPAC Name |

2-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3O2/c11-9(12)13-6-8-7-14-10(15-8)4-2-1-3-5-10/h8H,1-7H2,(H4,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPBNRIOWIXYZFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)OCC(O2)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

22195-34-2 (sulfate[2:1]) | |

| Record name | Guanadrel [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040580594 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2048533 | |

| Record name | Guanadrel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Guanadrel | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014371 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.93e+00 g/L | |

| Record name | Guanadrel | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014371 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Guanadrel is an adrenergic neuron inhibitor that slowly displaces norepinephrine from its storage in nerve endings. It blocks the release of norepinephrine in response to the sympathetic nerve stimulation, leading to reduced arteriolar vasoconstriction, especially the reflex increase in sympathetic tone that occurs with a change in position. | |

| Record name | Guanadrel | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00226 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

40580-59-4 | |

| Record name | Guanadrel | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40580-59-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Guanadrel [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040580594 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guanadrel | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00226 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Guanadrel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GUANADREL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/765C9332T4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Guanadrel | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014371 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

213.5-215 | |

| Record name | Guanadrel | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00226 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Guanadrel?

A1: this compound functions as a postganglionic sympathetic blocking agent. It primarily exerts its antihypertensive effects by interfering with the release of norepinephrine from peripheral sympathetic nerve endings. [, , , ] It also displaces norepinephrine from storage vesicles within these nerve terminals. []

Q2: How does this compound differ from guanethidine in its mechanism of action?

A2: While both this compound and guanethidine are adrenergic neuron-blocking agents, this compound does not deplete intestinal norepinephrine to the same extent as guanethidine. This difference may explain the lower incidence of diarrhea observed with this compound in clinical settings. []

Q3: Does this compound affect central nervous system activity?

A3: Research indicates that this compound does not readily cross the blood-brain barrier. This characteristic likely contributes to its lower incidence of central nervous system side effects, such as drowsiness and fatigue, compared to other antihypertensive agents like methyldopa. [, ]

Q4: What is the absorption profile of this compound?

A4: this compound is well absorbed following oral administration, reaching peak plasma concentrations approximately 1.5 to 2 hours after ingestion. []

Q5: Does renal function impact the elimination of this compound?

A5: Yes, renal function significantly influences this compound elimination. Studies have demonstrated a prolonged terminal elimination half-life in individuals with impaired renal function (creatinine clearance < 30 mL/min/1.73 m2). [] Dosage adjustments may be necessary in patients with renal insufficiency, especially those with creatinine clearance < 50 ml/min. []

Q6: What are the primary clinical applications of this compound?

A6: this compound is primarily indicated for the treatment of mild to moderate hypertension, particularly in cases where diuretics alone fail to adequately control blood pressure. [, ]

Q7: How does the efficacy of this compound compare to other antihypertensive agents?

A7: Clinical trials have demonstrated comparable efficacy between this compound, guanethidine, and methyldopa in managing mild to moderate hypertension. [, ] Notably, this compound exhibits a similar antihypertensive effect to guanethidine but with fewer instances of severe side effects like morning orthostatic faintness and diarrhea. [, ]

Q8: Has this compound demonstrated efficacy in treating conditions other than hypertension?

A8: Research suggests that this compound may offer symptomatic benefits in managing thyrotoxicosis. In a study involving patients with Graves' disease, this compound administration led to a reduction in supine resting pulse rate and improvements in proximal and distal muscle strength. []

Q9: What is the chemical structure of this compound?

A9: this compound sulfate is the sulfate salt of (1,4-dioxaspiro[4.5]dec-2-ylmethyl)guanidine. []

Q10: How does the structure of this compound relate to its pharmacological activity?

A10: The guanidine moiety in this compound is essential for its interaction with adrenergic neurons and its ability to inhibit norepinephrine release. Structural modifications to this moiety can significantly impact its potency and selectivity. []

Q11: What are some potential areas for future research on this compound?

A11: * Further investigation into the long-term effects of this compound therapy is warranted.* Comparative studies with newer antihypertensive agents, such as beta blockers and ACE inhibitors, are needed to better understand this compound's place in the current therapeutic landscape. []* Exploring the potential applications of this compound beyond hypertension and thyrotoxicosis could reveal novel therapeutic uses.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.